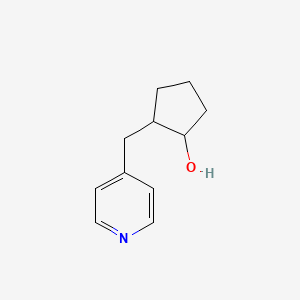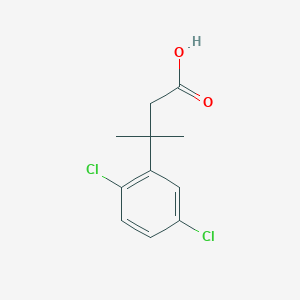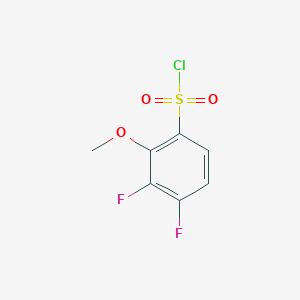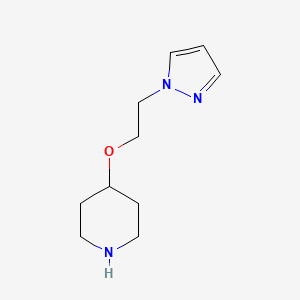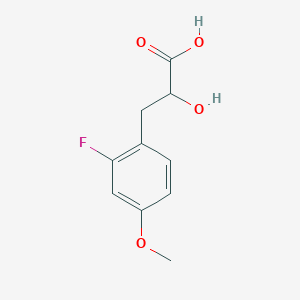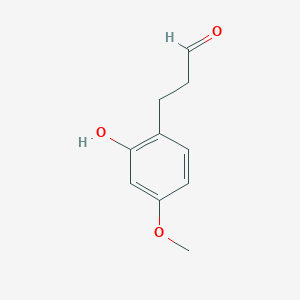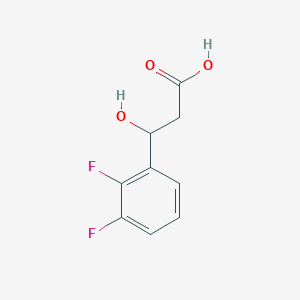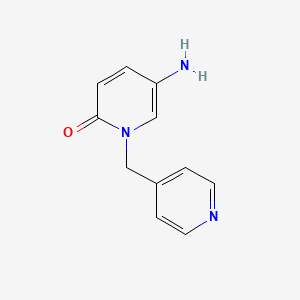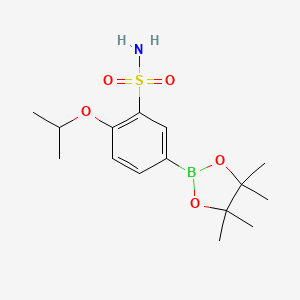
4-(2,3-Dimethoxyphenyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dimethoxyphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O3 It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 2,3-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxyphenyl)butan-2-ol typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the desired alcohol. The reaction conditions generally include anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of the corresponding ketone, 4-(2,3-dimethoxyphenyl)butan-2-one. This process typically employs a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Dimethoxyphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-(2,3-dimethoxyphenyl)butan-2-one, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane, 4-(2,3-dimethoxyphenyl)butane, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: 4-(2,3-Dimethoxyphenyl)butan-2-one.
Reduction: 4-(2,3-Dimethoxyphenyl)butane.
Substitution: 4-(2,3-Dimethoxyphenyl)butyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dimethoxyphenyl)butan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 4-(2,3-Dimethoxyphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Vergleich Mit ähnlichen Verbindungen
4-(2,3-Dimethoxyphenyl)butan-2-ol can be compared with other similar compounds, such as:
4-(2,3-Dimethoxyphenyl)butan-2-one: The ketone analog, which is more reactive in oxidation-reduction reactions.
4-(2,3-Dimethoxyphenyl)butane: The fully reduced analog, which lacks the hydroxyl group and is less polar.
2-(3,4-Dimethoxyphenyl)ethanol: A shorter-chain analog with similar functional groups but different physical and chemical properties.
Eigenschaften
Molekularformel |
C12H18O3 |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
4-(2,3-dimethoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O3/c1-9(13)7-8-10-5-4-6-11(14-2)12(10)15-3/h4-6,9,13H,7-8H2,1-3H3 |
InChI-Schlüssel |
SWNGVIBJXSNDMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=C(C(=CC=C1)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


